methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a cyanoacetamide in the presence of a base, followed by cyclization with a suitable aldehyde to form the spiro[indole-pyran] structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amino or cyano derivatives.
Scientific Research Applications
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and have been studied for their pharmacological properties.
Indole derivatives: Compounds with an indole ring are known for their diverse biological activities and are widely used in medicinal chemistry.
Uniqueness
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro[indole-pyran] structure, which combines the properties of both indole and pyran rings
Properties
CAS No. |
445222-65-1 |
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Molecular Formula |
C19H17N3O6 |
Molecular Weight |
383.4g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C19H17N3O6/c1-22-12-7-5-4-6-10(12)19(18(22)25)11(9-20)16(21)28-13(8-14(23)26-2)15(19)17(24)27-3/h4-7H,8,21H2,1-3H3 |
InChI Key |
KCCAWKKEIAPNEX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)CC(=O)OC)N)C#N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)CC(=O)OC)N)C#N |
Origin of Product |
United States |
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